molecular formula C11H14N2O B11786844 N-Ethylindoline-2-carboxamide

N-Ethylindoline-2-carboxamide

Cat. No.: B11786844
M. Wt: 190.24 g/mol
InChI Key: SPWCRKSCHXVFAI-UHFFFAOYSA-N
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Description

N-Ethylindoline-2-carboxamide is a compound belonging to the indole family, which is a class of heterocyclic organic compounds The indole structure consists of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethylindoline-2-carboxamide can be achieved through several methods. One common approach involves the reaction of indoline-2-carboxylic acid with ethylamine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a solvent like DMF (dimethylformamide) or CH2Cl2 (dichloromethane) . This method ensures the activation of the carboxylic acid group, facilitating its reaction with the amine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar coupling reagents and solvents. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-Ethylindoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The indoline ring can undergo electrophilic substitution reactions, introducing various substituents at different positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-Ethylindoline-2-amine.

    Substitution: Various substituted indoline derivatives depending on the electrophile used.

Scientific Research Applications

N-Ethylindoline-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethylindoline-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the mycobacterial membrane protein large 3 transporter (MmpL3) in Mycobacterium tuberculosis . This inhibition disrupts the transport of essential molecules, leading to the bacterium’s growth inhibition. In cancer cells, the compound may interfere with gene transcription and protein synthesis, leading to cell death .

Comparison with Similar Compounds

N-Ethylindoline-2-carboxamide can be compared with other indole derivatives such as:

This compound stands out due to its unique combination of the indoline ring and the ethyl group, providing distinct chemical and biological properties.

Properties

IUPAC Name

N-ethyl-2,3-dihydro-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-12-11(14)10-7-8-5-3-4-6-9(8)13-10/h3-6,10,13H,2,7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWCRKSCHXVFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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